molecular formula C21H19ClN2O2 B2811040 1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-86-5

1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2811040
CAS No.: 946247-86-5
M. Wt: 366.85
InChI Key: PQJDGCIDTXSLCO-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 2,3-dimethylphenylamide moiety at position 3. The compound’s design incorporates halogenated and alkylated aromatic systems, which are common in medicinal and agrochemical research to modulate bioactivity and physicochemical properties .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-7-5-11-19(15(14)2)23-20(25)17-9-6-12-24(21(17)26)13-16-8-3-4-10-18(16)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJDGCIDTXSLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydropyridine Ring: This step often involves the Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the nitrogen atom of the dihydropyridine ring, often through an amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed biological effects. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Carboxamide Derivatives

Several analogs of 2-oxo-1,2-dihydropyridine-3-carboxamide exhibit cytotoxic activity, though none directly match the target compound’s substitution pattern. For example:

  • 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9): Displays potent activity against HCT116 colon cancer cells (IC₅₀ = 35 μg/mL), attributed to its 4-chlorobenzoyl and sulfonamide groups.
  • 4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18): Shows moderate activity against MCF-7 breast cancer cells (IC₅₀ = 90 μg/mL) due to its 2-chlorobenzoyl substituent .

Key Structural Differences :

  • The target compound lacks the indole-sulfonamide scaffold present in Compounds 9 and 18, which likely reduces π-conjugation and alters binding affinity.
Crystallographic and Tautomeric Comparisons
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Structurally analogous to the target compound but substitutes the 2-chlorobenzyl group with a 3-bromo-2-methylphenyl moiety. X-ray analysis reveals a planar conformation (dihedral angle = 8.38°) stabilized by intramolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers. This suggests that the target compound may adopt a similar planar structure, favoring solid-state stability .
  • N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide : An isostructural analog with chlorine instead of bromine. The near-identical molecular packing implies that halogen size (Cl vs. Br) minimally impacts crystal lattice geometry but may influence electronic properties .
Agrochemical Carboxamides

Several chloroacetamide derivatives share partial structural motifs with the target compound but are optimized for pesticidal activity:

  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A herbicide leveraging the 2-chloro and diethylphenyl groups for weed control. The target compound’s 2,3-dimethylphenyl group may reduce pesticidal efficacy due to steric hindrance .
  • N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide : A fungicidal compound with a biphenyl system. The target compound’s 2-chlorobenzyl group may offer similar halogen-mediated target binding but lacks the extended aromaticity required for broad-spectrum antifungal activity .

Critical Analysis of Substituent Effects

  • Halogen Position : The 2-chlorobenzyl group in the target compound may confer distinct electronic effects compared to 4-chloro (Compound 9) or 3-chloro ( analogs), altering dipole interactions and target binding.
  • Hydrogen Bonding : Like analogs, the target compound’s amide bridge and keto-amine tautomerism may stabilize intermolecular interactions, influencing solubility and crystallinity .

Notes

  • The target compound’s activity is inferred from structural analogs; experimental validation is essential.
  • Substituent positions (e.g., 2-chloro vs. 4-chloro) critically modulate bioactivity and physicochemical properties .

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